Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate
Overview
Description
“Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H6F2N2O4 and a molecular weight of 256.16 . It is widely used in scientific research due to its unique properties and versatile reactivity.
Molecular Structure Analysis
The molecular structure of “Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a cyanoacetic acid methyl ester .Physical And Chemical Properties Analysis
“Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate” has a predicted boiling point of 392.8±37.0 °C and a predicted density of 1.479±0.06 g/cm3 .Scientific Research Applications
Pharmaceutical Research
This compound may serve as an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. Similar structures have been investigated for their biological activity .
Agricultural Chemistry
Compounds with cyanoacetate groups are often used in the synthesis of biologically active compounds for agricultural applications, such as pesticides or herbicides .
Organic Synthesis
The cyano and ester functional groups present in this compound suggest its use as an intermediate in organic synthesis reactions, including condensation reactions to form more complex organic molecules .
Material Science
Due to its nitro group, this compound could be explored for the development of novel materials with unique properties, such as low-melting-point explosives or other specialized chemicals .
Analytical Chemistry
As a reagent or standard, this compound might be used in analytical procedures to identify or quantify other substances, or to study reaction mechanisms .
properties
IUPAC Name |
methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4/c1-18-10(15)7(4-13)6-2-5(11)3-8(12)9(6)14(16)17/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXZNMJMAKFXDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175293 | |
Record name | Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2222511-87-5 | |
Record name | Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2222511-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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